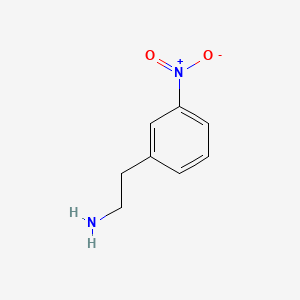

3-Nitrophenylethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPKDBHGQDETGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513706 | |

| Record name | 2-(3-Nitrophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83304-13-6 | |

| Record name | 2-(3-Nitrophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Nitrophenylethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophenylethylamine, and more commonly its hydrochloride salt (CAS No. 19008-62-9), is a key chemical intermediate in the fields of pharmaceutical and chemical research. Its unique molecular structure, featuring a phenethylamine backbone with a nitro group at the meta position of the phenyl ring, makes it a versatile building block for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, tailored for professionals in research and development. The compound is particularly noted for its role as a precursor in the development of pharmaceuticals targeting neurological disorders and in biochemical research investigating neurotransmitter systems.[1]

Chemical and Physical Properties

The hydrochloride salt of this compound is typically a white to tan solid.[1][] A notable discrepancy exists in the reported melting point of this compound hydrochloride, suggesting the possibility of different crystalline forms or the presence of solvates. Some sources report a melting point in the range of 105-109 °C, while others cite a significantly higher range of 211-215 °C.[1][3][4] This highlights the importance of careful characterization of the specific batch being used in any experimental work.

The quantitative physical and chemical properties of this compound hydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 19008-62-9 | [1][3][4][5] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1][4][5] |

| Molecular Weight | 202.64 g/mol | [1][][4] |

| Appearance | White to tan solid/powder or crystals | [1][] |

| Melting Point | 105-109 °C or 211-215 °C | [1][3][4] |

| Purity | ≥95% to ≥99% (HPLC) | [1][5] |

| Storage Conditions | 0-8 °C or Room Temperature | [1][6] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the introduction of the nitro group onto the phenyl ring of a phenethylamine precursor or the construction of the ethylamine side chain on a pre-nitrated benzene ring. Two common synthetic strategies are the reduction of a corresponding 3-nitrostyrene or 3-nitrophenylacetonitrile.

Synthesis via Reduction of 3-Nitrostyrene

A general and effective method for the preparation of phenethylamines is the reduction of β-nitrostyrenes. This can be achieved using various reducing agents. A one-pot procedure using sodium borohydride and copper(II) chloride has been shown to be effective for the reduction of substituted β-nitrostyrenes to the corresponding phenethylamines in good yields under mild conditions.[7][8][9]

Experimental Protocol: Reduction of a Substituted β-Nitrostyrene (General Procedure) [9][10]

-

To a solution of the substituted β-nitrostyrene (1 equivalent) in a suitable solvent (e.g., a mixture of THF and water), add copper(II) chloride (catalytic amount).

-

Cool the mixture in an ice bath and add sodium borohydride (excess, e.g., 4-5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (e.g., 10-30 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of an acidic solution (e.g., 2N HCl) until the effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or by precipitation as the hydrochloride salt. To precipitate the hydrochloride salt, dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent. The resulting precipitate is then filtered and dried.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Synthesis via Reduction of 3-Nitrophenylacetonitrile

Another viable synthetic route is the reduction of 3-nitrophenylacetonitrile. This method directly converts the nitrile group to a primary amine.

Experimental Protocol: Reduction of 3-Nitrophenylacetonitrile (General Procedure)

-

In a reaction vessel under an inert atmosphere, dissolve 3-nitrophenylacetonitrile (1 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

Add a suitable reducing agent, for example, borane-dimethyl sulfide complex (BMS) or lithium aluminum hydride (LiAlH₄), dropwise at a controlled temperature (e.g., 0 °C).

-

After the addition, allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Carefully quench the reaction by the slow addition of water or an acidic solution.

-

Perform a standard aqueous workup, including extraction with an appropriate organic solvent.

-

The crude amine can be purified by column chromatography or by conversion to its hydrochloride salt as described previously.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) would be expected to show characteristic signals for the aromatic protons, which will be in the downfield region (typically 7.5-8.5 ppm). The ethylamine side chain protons would appear more upfield, with the methylene group adjacent to the aromatic ring appearing as a triplet and the methylene group adjacent to the amino group also as a triplet. The exact chemical shifts and coupling patterns will depend on the solvent and the protonation state of the amine.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with those closer to the electron-withdrawing nitro group being shifted further downfield. The two aliphatic carbons of the ethylamine side chain would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound hydrochloride would be expected to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

-

N-H stretching: For the primary amine salt, broad absorptions in the region of 3000-2800 cm⁻¹.

-

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

-

Nitro group (NO₂) stretching: Strong, characteristic asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

-

C-N stretching: In the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage) to give a stable tropylium-like ion, and cleavage alpha to the amino group.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is a suitable technique for assessing the purity of this compound and for separating it from its isomers (2- and 4-nitrophenylethylamine).

Experimental Protocol: HPLC Analysis (General Method)

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic elution conditions would need to be optimized for the specific separation.

-

Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., around 254 nm).

-

Sample Preparation: The sample should be dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.

Biological Activity and Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] Substituted phenethylamines are a broad class of compounds with diverse pharmacological activities, including effects on monoamine neurotransmitter systems.[11] The nitro group in this compound can be readily reduced to an amino group, providing a handle for further chemical modifications to generate a library of compounds for screening in drug discovery programs. These modifications can lead to molecules with potential applications as antidepressants, antipsychotics, or agents for treating other neurological conditions.

The development of drugs targeting CNS disorders often involves the modulation of neurotransmitter pathways. The phenethylamine scaffold is a common feature in many neurologically active compounds.

Logical Relationship in Drug Development

Caption: Role of this compound in a typical drug discovery workflow.

Conclusion

This compound is a valuable and versatile chemical building block with significant applications in pharmaceutical research and development. This guide has provided a detailed overview of its chemical properties, including the notable discrepancy in its reported melting point, which warrants careful consideration in its application. The outlined synthetic and analytical protocols offer a foundation for its use in the laboratory. Further research into the specific biological targets and mechanisms of action of its derivatives will continue to unlock its potential in the development of novel therapeutics for neurological and other disorders.

References

- 1. chemimpex.com [chemimpex.com]

- 3. molbase.com [molbase.com]

- 4. 3-硝基苯乙胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 3-NITROPHENETHYLAMINE HYDROCHLORIDE | 19008-62-9 [chemicalbook.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. 4-Nitrophenethylamine hydrochloride(29968-78-3) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-Nitrophenylethylamine from Phenylethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-nitrophenylethylamine from phenylethylamine. The core of this process lies in the electrophilic aromatic substitution reaction of nitration. Due to the nature of the ethylamine substituent, the reaction conditions, particularly the acidity of the medium, play a crucial role in determining the isomeric distribution of the product. This document details the theoretical basis, experimental protocol, and key data for the synthesis of the meta-substituted product, this compound.

Theoretical Background: The Regioselectivity of Phenylethylamine Nitration

The nitration of a substituted benzene ring is a classic example of an electrophilic aromatic substitution reaction. The regiochemical outcome—whether the incoming nitro group attaches to the ortho, meta, or para position—is dictated by the electronic properties of the substituent already present on the ring.

The ethylamine group (-CH₂CH₂NH₂) in phenylethylamine is, under neutral conditions, an activating group and an ortho, para-director. This is due to the electron-donating nature of the amino group. However, the synthesis of this compound requires a strategic shift in this directing effect.

In the presence of a strong acid, such as the mixed acid (a combination of concentrated nitric acid and concentrated sulfuric acid) typically used for nitration, the amino group of phenylethylamine is protonated to form the phenylethylammonium ion (-CH₂CH₂NH₃⁺). This protonated form is a strongly deactivating, electron-withdrawing group. This deactivation of the benzene ring directs the incoming electrophile, the nitronium ion (NO₂⁺), to the meta position. Therefore, the direct nitration of phenylethylamine under strongly acidic conditions is the preferred method for synthesizing this compound.

Signaling Pathway: The Mechanism of Meta-Nitration

The mechanism for the meta-nitration of phenylethylamine in a mixed acid medium proceeds through several key steps:

-

Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

-

Protonation of Phenylethylamine: The amino group of phenylethylamine is protonated by the strong acidic medium to form the phenylethylammonium ion.

-

Electrophilic Attack: The π-electron system of the deactivated benzene ring of the phenylethylammonium ion attacks the nitronium ion. This attack is most favorable at the meta position due to the electron-withdrawing nature of the -CH₂CH₂NH₃⁺ group, which destabilizes the transition states leading to ortho and para substitution to a greater extent.

-

Formation of the Sigma Complex (Arenium Ion): The attack of the nitronium ion leads to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

-

Deprotonation and Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the 3-nitrophenylethylammonium ion.

-

Deprotonation of the Ammonium Group: In the final step, during the workup procedure, a base is added to deprotonate the ammonium group, yielding the final product, this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure for the direct nitration of phenylethylamine to yield a mixture of isomers, from which this compound can be isolated.

Materials:

-

Phenylethylamine

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (or other suitable drying agent)

-

Hydrochloric Acid (HCl) in ether (for hydrochloride salt formation, optional)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, slowly and cautiously add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

-

Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of phenylethylamine in concentrated sulfuric acid. Cool this mixture in an ice-salt bath to 0-5 °C.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of phenylethylamine in sulfuric acid. The temperature of the reaction mixture should be carefully maintained between 0 and 5 °C throughout the addition.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

Basification: Slowly neutralize the acidic solution by adding a concentrated sodium hydroxide solution. The temperature should be kept low during this process by the addition of more ice if necessary. The final pH should be basic (pH > 10).

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product will be a mixture of ortho-, meta-, and para-nitrophenylethylamine. These isomers can be separated using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). The fractions containing the desired this compound are collected.

-

Characterization: The purified this compound can be characterized by various spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The hydrochloride salt can be prepared by treating a solution of the free base in a suitable solvent with a solution of HCl in ether.

Data Presentation: Isomer Distribution and Yields

The direct nitration of phenylethylamine typically yields a mixture of isomers. The exact distribution can vary depending on the specific reaction conditions such as temperature, reaction time, and the ratio of acids. While a precise, universally applicable set of yields is difficult to provide without a specific cited experiment, the following table summarizes the expected trends and approximate distributions based on the principles of electrophilic aromatic substitution on a deactivated ring.

| Isomer | Expected Yield Range (%) | Rationale for Formation |

| This compound (meta) | 40 - 60 | Major product due to the meta-directing effect of the protonated amino group (-NH₃⁺). |

| 4-Nitrophenylethylamine (para) | 30 - 50 | Significant byproduct. The ethylammonium group is deactivating, but some para-substitution still occurs. |

| 2-Nitrophenylethylamine (ortho) | < 10 | Minor product due to steric hindrance from the adjacent ethylammonium group. |

Note: The purification process, typically column chromatography, is crucial for isolating the 3-nitro isomer from the other isomers. The final isolated yield of pure this compound will be lower than the percentage in the initial product mixture due to losses during purification.

Conclusion

The synthesis of this compound from phenylethylamine is a feasible process that leverages the principles of electrophilic aromatic substitution. The key to achieving the desired meta-substitution is the protonation of the amino group under strongly acidic conditions, which transforms it into a deactivating, meta-directing substituent. While the direct nitration yields a mixture of isomers, the 3-nitro product is a major component and can be isolated through standard purification techniques. This technical guide provides the foundational knowledge and a general experimental framework for researchers and professionals in the field of chemical synthesis and drug development to produce this valuable building block. Careful control of reaction conditions and effective purification are paramount to obtaining the desired product in good yield and high purity.

In-Depth Technical Guide: Characterization of 3-Nitrobenzeneethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of 3-Nitrobenzeneethanamine hydrochloride (CAS No: 19008-62-9), a key intermediate in pharmaceutical synthesis. The following sections detail its physicochemical properties, spectroscopic profile, and recommended experimental protocols for its synthesis and analysis.

Physicochemical and Analytical Data

The fundamental properties of 3-Nitrobenzeneethanamine hydrochloride are summarized below, providing a baseline for its identification and handling.

| Property | Value | Reference |

| Chemical Name | 3-Nitrobenzeneethanamine hydrochloride | [1] |

| Synonyms | 2-(3-Nitrophenyl)ethanamine hydrochloride, 3-Nitrophenethylamine hydrochloride | [1] |

| CAS Number | 19008-62-9 | [1] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 202.64 g/mol | [1] |

| Appearance | Solid | |

| Purity (HPLC) | ≥98% | [2] |

| Purity (Argentometric Titration) | 97.5-102.5% | [2] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be consistent with the structure of 3-Nitrobenzeneethanamine hydrochloride. A Certificate of Analysis for a sample of this compound confirms that its ¹H NMR spectrum conforms to the expected structure.[2] The aromatic protons on the nitro-substituted benzene ring would typically appear in the downfield region (δ 7.5-8.5 ppm). The two methylene groups of the ethylamine chain would be expected in the upfield region, with the methylene group adjacent to the aromatic ring appearing slightly more downfield than the one adjacent to the amino group. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded. The two aliphatic carbons of the ethylamine side chain would also be clearly distinguishable.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Nitrobenzeneethanamine hydrochloride would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H stretching of the primary ammonium group (around 3000-3200 cm⁻¹).

-

Aromatic C-H stretching (above 3000 cm⁻¹).

-

Asymmetric and symmetric N-O stretching of the nitro group (typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively).

-

Aromatic C=C bending vibrations (in the 1400-1600 cm⁻¹ region).

-

C-N stretching (around 1200-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for the free base (C₈H₁₀N₂O₂) would be observed at m/z 166.18. Fragmentation would likely involve cleavage of the ethylamine side chain.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of 3-Nitrobenzeneethanamine hydrochloride, based on established chemical principles and analogous procedures.

Synthesis: Reduction of 3-Nitrostyrene

A common and effective method for the synthesis of phenethylamines is the reduction of the corresponding β-nitrostyrene.

Materials:

-

(E)-1-(2-nitrovinyl)-3-nitrobenzene (3-Nitrostyrene)

-

Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve (E)-1-(2-nitrovinyl)-3-nitrobenzene in methanol in a hydrogenation flask.

-

To this solution, add 1 M aqueous hydrochloric acid.

-

Carefully add 10% Pd/C catalyst to the mixture.

-

Connect the flask to a hydrogenation apparatus.

-

Purge the system with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with methanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 3-Nitrobenzeneethanamine hydrochloride.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Analysis: Process the spectra and assign the observed chemical shifts, multiplicities, and coupling constants to the respective protons and carbons of the molecule.

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

3. Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) or other suitable ionization technique coupled to a mass analyzer.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to confirm the structure.

4. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Stationary Phase: A C18 reversed-phase column is typically used.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

-

Procedure: Inject a solution of the sample and analyze the chromatogram to determine the purity by calculating the area percentage of the main peak.

Visualizations

Experimental Workflow for Characterization

Caption: General experimental workflow for the synthesis and characterization of 3-Nitrobenzeneethanamine hydrochloride.

Logical Relationship of Analytical Techniques

Caption: Relationship between the target compound and the analytical techniques used for its characterization.

References

Spectroscopic Profile of 3-Nitrophenylethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nitrophenylethylamine, a compound of interest in medicinal chemistry and drug development. This document details the expected data from key analytical techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The information is presented to facilitate compound identification, characterization, and quality control in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3400 - 3300 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| Asymmetric NO₂ Stretch | 1550 - 1515 | Strong |

| N-H Bend (Amine) | 1650 - 1580 | Medium |

| Aromatic C=C Bending | 1600 - 1475 | Medium |

| Symmetric NO₂ Stretch | 1355 - 1335 | Strong |

| C-N Stretch | 1335 - 1250 | Medium |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong |

Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | H-2 (Aromatic) |

| ~7.95 | d | 1H | H-4 (Aromatic) |

| ~7.50 | t | 1H | H-5 (Aromatic) |

| ~7.40 | d | 1H | H-6 (Aromatic) |

| ~3.10 | t | 2H | -CH₂- (Ethyl) |

| ~2.90 | t | 2H | -CH₂- (Ethyl) |

| ~1.50 | br s | 2H | -NH₂ (Amine) |

Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148.5 | C-3 (Aromatic, C-NO₂) |

| ~141.0 | C-1 (Aromatic, C-CH₂) |

| ~135.0 | C-5 (Aromatic) |

| ~129.5 | C-6 (Aromatic) |

| ~122.0 | C-4 (Aromatic) |

| ~121.0 | C-2 (Aromatic) |

| ~42.0 | -CH₂- (Ethyl) |

| ~38.0 | -CH₂- (Ethyl) |

Table 4: Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 166 | Moderate | [M]⁺ (Molecular Ion) |

| 136 | High | [M - NO]⁺ |

| 120 | Moderate | [M - NO₂]⁺ |

| 106 | High | [C₇H₈N]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) |

| 30 | High | [CH₂NH₂]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a dilute solution in a suitable solvent (e.g., chloroform) can be prepared and placed in a liquid sample cell. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure solvent) is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of this compound, such as the N-H stretches of the amine, the aromatic and aliphatic C-H stretches, and the strong symmetric and asymmetric stretches of the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz) is used.

-

¹H NMR Data Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve high resolution.

-

A standard one-pulse sequence is used to acquire the proton spectrum.

-

Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Data Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with single lines for each unique carbon atom.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is used.

-

-

Data Analysis: The acquired spectra are processed by Fourier transformation, phasing, and baseline correction. Chemical shifts, signal integrations (for ¹H NMR), and multiplicities are analyzed to assign the signals to the specific protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common technique for generating a reproducible fragmentation pattern.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.

-

Data Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern, which includes characteristic losses of the nitro group and cleavage of the ethylamine side chain, provides structural information that can be used to confirm the identity of the molecule. The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, can also be applied.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

A Technical Guide to the Physical Properties of 3-Nitrophenylethylamine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophenylethylamine hydrochloride is a chemical compound of interest in organic synthesis and pharmaceutical research. As a derivative of phenylethylamine, it serves as a versatile building block for the synthesis of more complex molecules. The presence of the nitro group at the meta position of the phenyl ring and the ethylamine side chain provides reactive sites for various chemical transformations. This guide provides a comprehensive overview of the known physical properties of this compound HCl, detailed experimental protocols, and a workflow for its synthesis.

Core Physical Properties

The physical characteristics of this compound HCl are crucial for its handling, storage, and application in synthetic chemistry. The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 19008-62-9 | [1] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 202.64 g/mol | [1] |

| Appearance | Tan solid | [2] |

| Melting Point | 105 - 109 °C or 211 - 215 °C | [2][3] |

| Purity | ≥95% or 97% | [1][3] |

| Solubility | Soluble in water and organic solvents. | [2] |

| Storage Conditions | Store at 0 - 8°C | [2] |

Note on Discrepancies: It is important to note the significant discrepancy in the reported melting points. This variation may be attributable to differences in the purity of the samples analyzed, with higher purity samples generally exhibiting a higher and sharper melting point.[1][3] The reported purities of ≥95% and 97% may correspond to the different melting ranges.[1][3]

Experimental Protocols

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of dry this compound HCl is finely powdered using a mortar and pestle.[5]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.[4]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown sample, a rapid heating rate (10-20 °C/minute) is used to determine an approximate melting range.[6]

-

For a more precise measurement, the apparatus is cooled to at least 20 °C below the approximate melting point. A new sample is then heated at a much slower rate (1-2 °C/minute) as the temperature approaches the expected melting point.[4]

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of chemical compounds. While specific spectra for this compound HCl were not found, data for the closely related isomer, 4-Nitrophenylethylamine HCl, is available and can serve as a useful reference.

¹H NMR Spectrum of 4-Nitrophenylethylamine HCl

The ¹H NMR spectrum provides information about the hydrogen atoms in a molecule. For 4-Nitrophenylethylamine HCl, the spectrum would be expected to show distinct signals for the aromatic protons, the two methylene (-CH₂-) groups of the ethyl chain, and the ammonium (-NH₃⁺) protons. A published ¹H NMR spectrum for 4-Nitrophenylethylamine hydrochloride is available for reference.[7]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound HCl, the IR spectrum would be expected to show characteristic absorption bands for:

-

N-H stretching of the primary amine salt.

-

Aromatic C-H stretching.

-

Asymmetric and symmetric stretching of the nitro group (NO₂).

-

Aromatic C=C bending.

Synthetic Workflow

The synthesis of nitrophenylethylamine hydrochlorides can be achieved through various routes. A common method involves the nitration of a protected phenylethylamine derivative, followed by deprotection.[8][9] The following diagram illustrates a general workflow for such a synthesis.

References

- 1. scbt.com [scbt.com]

- 2. rsc.org [rsc.org]

- 3. 3-硝基苯乙胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. davjalandhar.com [davjalandhar.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. 4-Nitrophenethylamine hydrochloride(29968-78-3) 1H NMR spectrum [chemicalbook.com]

- 8. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]

- 9. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-Nitrophenethylamine Hydrochloride (CAS 19008-62-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophenethylamine hydrochloride, identified by the CAS number 19008-62-9, is a nitrated derivative of phenethylamine. This compound serves as a crucial building block in organic synthesis, most notably as a key intermediate in the manufacturing of the β3-adrenergic agonist, Mirabegron. Its utility also extends to biochemical research, particularly in studies related to neurotransmitter systems, and as a precursor for compounds with potential anti-inflammatory and analgesic properties.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and primary applications, with a focus on its role in drug development.

Chemical and Physical Properties

3-Nitrophenethylamine hydrochloride is a solid, typically appearing as a white to tan powder or crystalline substance.[2] It is characterized by the presence of a nitro group on the phenyl ring and is supplied as a hydrochloride salt to enhance its stability and solubility.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 19008-62-9 | [2] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [2] |

| Molecular Weight | 202.64 g/mol | [2] |

| IUPAC Name | 2-(3-nitrophenyl)ethan-1-amine;hydrochloride | |

| Synonyms | 3-Nitrobenzeneethanamine hydrochloride, 2-(3-Nitrophenyl)ethanamine hydrochloride | [2] |

| Appearance | White to tan powder or crystals | [2] |

| Melting Point | 211-215 °C | [2] |

| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])CCN.Cl | |

| InChI Key | IZWJXFFJQRETII-UHFFFAOYSA-N |

Synthesis

The synthesis of 3-Nitrophenethylamine hydrochloride is a critical process for its application in pharmaceutical manufacturing. A common synthetic route involves the nitration of phenethylamine. This process requires careful control of reaction conditions to achieve the desired regioselectivity and yield.

General Synthesis Workflow

The synthesis can be conceptually broken down into two main stages: the nitration of a protected phenethylamine derivative, followed by deprotection to yield the final hydrochloride salt.

Experimental Protocol: Nitration of N-Acetylphenethylamine

The following is a representative experimental protocol for the nitration step, which is a key transformation in the synthesis.

Materials:

-

N-Acetylphenethylamine

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

-

Reaction Setup: Dissolve N-Acetylphenethylamine in dichloromethane in a separate reaction vessel equipped with a stirrer and a dropping funnel. Cool the solution to 0-5 °C using an ice bath.

-

Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise to the solution of N-Acetylphenethylamine over a period of 30-60 minutes. Ensure the internal temperature of the reaction mixture does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture over crushed ice. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of nitro isomers.

-

Purification: The desired 3-nitro isomer can be separated from other isomers (ortho and para) by column chromatography or crystallization.

Role in Drug Development: Synthesis of Mirabegron

The primary and most well-documented application of 3-Nitrophenethylamine hydrochloride is as a starting material for the synthesis of Mirabegron, a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder.

Mirabegron Synthesis Pathway

The synthesis of Mirabegron from 3-Nitrophenethylamine hydrochloride involves a multi-step process that includes the formation of a key amide intermediate, reduction of the nitro group, and final coupling with a thiazole moiety.

Biological Activity and Mechanism of Action

While 3-Nitrophenethylamine hydrochloride is a critical synthetic intermediate, there is limited publicly available data on its specific biological activities and mechanism of action. Its structural similarity to phenethylamine, a trace amine with neuromodulatory functions, suggests potential interactions with neurotransmitter systems.[1] However, without specific experimental data on receptor binding or enzyme inhibition, its pharmacological profile remains largely uncharacterized. Its primary role in the context of drug development is that of a precursor molecule, with the final biological activity being embodied in the target molecule, such as Mirabegron.

Other Potential Applications

Beyond its role in Mirabegron synthesis, 3-Nitrophenethylamine hydrochloride is utilized in several other areas of chemical and pharmaceutical research:

-

Intermediate for Novel Pharmaceuticals: It serves as a starting material for the development of other potential drug candidates, particularly those targeting neurological disorders.[1]

-

Biochemical Research: Due to its phenethylamine backbone, it is used in studies investigating neurotransmitter systems and their modulation.[1]

-

Materials Science: The compound finds applications in the synthesis of dyes and pigments.

-

Environmental Monitoring: It has been utilized in methods for assessing environmental pollutants.[1]

Safety and Handling

3-Nitrophenethylamine hydrochloride is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2] Standard laboratory safety precautions should be followed when handling this compound.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

| GHS07 | Warning | H302: Harmful if swallowed |

Personal Protective Equipment (PPE):

-

Respiratory Protection: Dust mask type N95 (US) or equivalent.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Eye Protection: Chemical safety goggles.

Conclusion

3-Nitrophenethylamine hydrochloride (CAS 19008-62-9) is a compound of significant interest to the pharmaceutical and chemical industries. While its own biological profile is not extensively detailed in scientific literature, its role as a key intermediate in the synthesis of Mirabegron and other bioactive molecules is well-established. This guide has provided a technical overview of its properties, synthesis, and applications, highlighting its importance for researchers and professionals in drug development and organic synthesis. Further research into the potential direct biological effects of this and related nitro-phenethylamine compounds could open new avenues for therapeutic discovery.

References

An In-depth Technical Guide to 3-Nitrophenylethylamine and Its Isomers

This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, and synthesis of 3-nitrophenylethylamine and its positional isomers, 2-nitrophenylethylamine and 4-nitrophenylethylamine. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Structural Information

Phenylethylamine is a trace amine found in the human body that acts as a central nervous system stimulant. The nitrated derivatives of phenylethylamine, including the 2-nitro, 3-nitro, and 4-nitro isomers, are valuable precursors in the synthesis of various pharmaceuticals and research chemicals. The core structure consists of a phenethylamine backbone with a nitro group substituted on the phenyl ring.

The structural formulas of this compound and its isomers are presented below.

Caption: Structural relationship of nitrophenylethylamine isomers to the parent phenylethylamine molecule.

Physicochemical Properties

The physicochemical properties of the nitrophenylethylamine isomers are crucial for their handling, storage, and application in chemical synthesis. The data presented here is primarily for the hydrochloride salts, which are more common due to their increased stability and solubility in polar solvents.

| Property | 2-Nitrophenylethylamine HCl | This compound HCl | 4-Nitrophenylethylamine HCl |

| Molecular Formula | C₈H₁₁ClN₂O₂ | C₈H₁₁ClN₂O₂ | C₈H₁₁ClN₂O₂ |

| Molecular Weight | 202.64 g/mol [1] | 202.64 g/mol [2] | 202.64 g/mol [3][4] |

| Appearance | Off-white solid | Tan solid[5] | Yellow to yellow-green crystalline powder[4] |

| Melting Point (°C) | Not explicitly found | 105 - 109[5] or 211-215[2] | 200 (dec.)[3][6] or 214[7] |

| Boiling Point (°C) | Not available | Not available | 307.2 at 760 mmHg[3][5] |

| Solubility | Not explicitly found | Soluble in water and organic solvents[5] | Soluble in methanol[3][4] |

| pKa | Predicted: 7.80 (for the free amine)[8] | Not available | Not available |

| CAS Number | 861337-74-8[1] | 19008-62-9[1][2][5] | 29968-78-3[3][4][6] |

Experimental Protocols for Synthesis

The synthesis of nitrophenylethylamine isomers typically involves the nitration of a protected phenylethylamine derivative, followed by deprotection, or the reduction of a corresponding nitrophenylacetonitrile.

Synthesis of 2-Nitrophenylethylamine

A common method for the synthesis of 2-nitrophenylethylamine involves the reduction of 2-nitrophenylacetonitrile.[9]

Reaction Scheme:

Caption: Synthesis of 2-Nitrophenylethylamine via reduction.

Detailed Protocol (adapted from literature[9]):

-

To a solution of 2-nitrophenylacetonitrile (6.8 g, 42 mmol) in tetrahydrofuran (120 mL), add borane-dimethyl sulfide complex (96 mmol, 48 mL of 2M solution in THF) at 0 °C.

-

After the addition, reflux the resulting solution for 8 hours.

-

Cool the reaction mixture to room temperature and quench with 50 mL of methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in 50 mL of methanol and reflux for 1 hour.

-

Concentrate the solution and dry under vacuum to yield 2-(2-nitrophenyl)ethylamine.

Synthesis of this compound Hydrochloride

Detailed experimental protocols for the synthesis of this compound are less commonly reported. However, a general approach involves the nitration of a protected phenylethylamine, followed by separation of the isomers and deprotection. Another potential route starts from 3-nitrobenzaldehyde.[10]

General Workflow:

Caption: General workflow for the synthesis of this compound HCl.

Due to the lack of a specific, detailed protocol in the available literature, researchers may need to adapt procedures from the synthesis of the other isomers or develop a method based on standard organic chemistry transformations.

Synthesis of 4-Nitrophenylethylamine Hydrochloride

Several methods for the synthesis of 4-nitrophenylethylamine hydrochloride have been reported. One common industrial method involves the nitration of N-acetylphenylethylamine followed by deprotection.[3][11]

Reaction Scheme:

Caption: Synthesis of 4-Nitrophenylethylamine HCl.

Detailed Protocol (adapted from patent literature[11][12]):

-

Amide Protection: React β-phenylethylamine with an acylating agent (e.g., acetic anhydride) in a suitable solvent to form the N-protected phenylethylamine.

-

Nitration: Slowly add the N-protected intermediate to a mixture of concentrated sulfuric acid and concentrated nitric acid at a controlled temperature (typically below 5 °C). After the addition is complete, stir the reaction mixture for a period to ensure complete nitration.

-

Work-up: Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the N-protected 4-nitrophenylethylamine. Filter and wash the product.

-

Deprotection and Salt Formation: Suspend the N-protected 4-nitrophenylethylamine in a suitable solvent (e.g., ethanol) and add concentrated hydrochloric acid. Heat the mixture to reflux to hydrolyze the protecting group.[3]

-

Isolation: Cool the reaction mixture to induce crystallization of 4-nitrophenylethylamine hydrochloride. Filter the product, wash with a cold solvent, and dry.[3]

Conclusion

This technical guide has summarized the key structural, physicochemical, and synthetic aspects of this compound and its isomers. While foundational data is available, there are opportunities for further research to fill in the gaps, particularly in the quantitative measurement of solubility and pKa values for all isomers and the development of a detailed, high-yield synthesis protocol for this compound. Such data would be invaluable for the broader scientific community, especially for those in drug discovery and development who rely on these compounds as versatile building blocks.

References

- 1. 3-硝基苯乙胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-(4-Nitrophenyl)ethylamine hydrochloride, 98+% | Fisher Scientific [fishersci.ca]

- 3. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-硝基苯乙胺 盐酸盐 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. labproinc.com [labproinc.com]

- 8. lookchem.com [lookchem.com]

- 9. 2-(2-NITROPHENYL)ETHANAMINE synthesis - chemicalbook [chemicalbook.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]

- 12. CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents [patents.google.com]

A Technical Guide to the Reactivity of the Nitro Group in 3-Nitrophenylethylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical analysis of the chemical reactivity of the nitro functional group in 3-nitrophenylethylamine. A versatile building block in medicinal chemistry and materials science, this compound's synthetic utility is largely dictated by the transformations of its nitro group. This guide covers the principal reactions, including reduction, electrophilic aromatic substitution, and nucleophilic aromatic substitution, supported by quantitative data, detailed experimental protocols, and schematic diagrams to illustrate key concepts.

Reduction of the Nitro Group

The most synthetically valuable transformation of the nitro group in this compound is its reduction to a primary amine, yielding 3-aminophenylethylamine. This conversion is critical as it transforms the electron-withdrawing, meta-directing nitro group into a strongly electron-donating, ortho,para-directing amino group, fundamentally altering the chemical properties of the aromatic ring.[1] A variety of reducing agents can accomplish this transformation, with catalytic hydrogenation being a common and efficient method.

Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds

| Reducing Agent/Catalyst | Solvent | Temperature | Pressure | Typical Yield | Notes |

|---|---|---|---|---|---|

| H₂, Pd/C (5-10%) | Ethanol / Methanol | Room Temp. | 1 - 4 atm | >95% | A clean, high-yielding method. May be incompatible with other reducible functional groups (e.g., alkenes, alkynes).[2] |

| Iron (Fe) powder, HCl/Acetic Acid | Ethanol / Water | Reflux | Atmospheric | 85-95% | A classic, cost-effective method suitable for large-scale synthesis.[2] Requires acidic conditions. |

| Tin(II) Chloride (SnCl₂) | Ethanol / Ethyl Acetate | Reflux | Atmospheric | 70-90% | A mild reducing agent, tolerant of many other functional groups like esters and nitriles.[2][3] |

| Sodium Hydrosulfite (Na₂S₂O₄) | Water / Methanol | Room Temp. - 60°C | Atmospheric | Variable | Useful under neutral or basic conditions; can sometimes offer chemoselectivity. |

| Zinc (Zn) powder, Acetic Acid | Acetic Acid | Room Temp. | Atmospheric | 80-90% | Effective and mild, suitable for substrates sensitive to catalytic hydrogenation.[2] |

This protocol describes the reduction of this compound to 3-aminophenylethylamine using palladium on carbon as a catalyst.

Materials and Reagents:

-

This compound hydrochloride

-

10% Palladium on Carbon (Pd/C)

-

Methanol (ACS grade)

-

Diatomaceous earth (Celite®)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or a balloon setup

Procedure:

-

In a suitable hydrogenation flask, dissolve this compound hydrochloride (1.0 eq) in methanol (10-15 mL per gram of substrate).

-

Carefully add 10% Pd/C catalyst (typically 1-5 mol% Pd relative to the substrate) to the solution.

-

Secure the flask to the hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.

-

Pressurize the vessel to the desired pressure (e.g., 50 psi or use a balloon of H₂) and begin vigorous stirring.

-

Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours at room temperature.

-

Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen or argon.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with a small amount of methanol to recover any residual product.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-aminophenylethylamine, which can be further purified by crystallization or chromatography if necessary.

Caption: Catalytic hydrogenation workflow for this compound.

Electrophilic Aromatic Substitution (EAS)

The reactivity of the this compound ring towards electrophiles is significantly diminished due to the powerful electron-withdrawing nature of the nitro group.

-

Deactivating Nature : The nitro group reduces the electron density of the benzene ring through both inductive and resonance effects, making the ring a poor nucleophile and thus deactivating it towards electrophilic attack.[4][5] Reactions like nitration or halogenation require harsh conditions (e.g., high temperatures and strong acids) and proceed much more slowly than with benzene.[4]

-

Directing Effects : The nitro group is a meta-director.[1][6] It deactivates the ortho and para positions more than the meta position. Furthermore, under the strongly acidic conditions typical for EAS, the basic ethylamine side chain will be protonated to form an ethylammonium group (-CH₂CH₂NH₃⁺). This ammonium group is also strongly deactivating and meta-directing. Therefore, any incoming electrophile will be directed to the positions meta to both the nitro group and the ethylammonium group, which are positions 4 and 6.

Caption: Directing effects for EAS on protonated this compound.

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions, by stabilizing the negatively charged Meisenheimer complex intermediate.[7][8] However, for a typical SNAr reaction to occur on this compound, two conditions must be met:

-

The ring must be attacked by a strong nucleophile.

-

There must be a good leaving group (like a halide) at a position activated by the nitro group (ortho or para).

In the case of unsubstituted this compound, there are no leaving groups at the ortho (positions 2, 4) or para (position 6) positions relative to the nitro group. Consequently, standard SNAr reactions are not a primary mode of reactivity for this molecule. While the nitro group itself can sometimes act as a leaving group, this typically requires a highly activated system, often with multiple electron-withdrawing groups, and is not a common reaction for this specific substrate.[9]

Caption: Logical workflow for assessing NAS reactivity.

References

- 1. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. crab.rutgers.edu [crab.rutgers.edu]

- 5. quora.com [quora.com]

- 6. a. Nitro group in nitrobenzene is meta-directing group towards electrophi.. [askfilo.com]

- 7. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Potential of 3-Nitrophenylethylamine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophenylethylamine is a synthetic organic compound that belongs to the broader class of phenylethylamines, a well-established scaffold in medicinal chemistry renowned for its diverse pharmacological activities. While this compound itself is primarily utilized as a versatile synthetic intermediate, its structural features—a phenylethylamine core with a nitro group on the phenyl ring—suggest significant potential for the development of novel therapeutic agents. The phenylethylamine backbone is a key pharmacophore for numerous neurotransmitters and psychoactive drugs, targeting a range of receptors and enzymes within the central nervous system (CNS). The presence of the nitro group, a strong electron-withdrawing moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, offering opportunities for the design of compounds with unique biological profiles.

This technical guide explores the potential applications of this compound in medicinal chemistry, drawing upon the known biological activities of related phenylethylamine and nitrophenylethylamine derivatives. It provides a foundation for researchers to explore the synthesis and biological evaluation of novel this compound analogs as potential therapeutic agents, particularly for neurological disorders.

Core Structure and Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 2-(3-Nitrophenyl)ethanamine hydrochloride | [1] |

| CAS Number | 19008-62-9 | [1] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 202.64 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 211-215 °C | [2] |

| Solubility | Soluble in water | |

| pKa (predicted) | ~9.5 (amine) |

Potential Therapeutic Applications and Rationale

Based on the extensive literature on phenylethylamine derivatives, this compound serves as a promising scaffold for the development of compounds targeting several key areas in medicinal chemistry:

Dopamine Receptor Ligands

The phenylethylamine structure is a core component of dopamine, a critical neurotransmitter in the brain. Derivatives of phenylethylamine have been extensively explored as ligands for dopamine receptors (D1-D5), which are implicated in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[3][4][5] The introduction of a nitro group at the 3-position of the phenyl ring can modulate the electronic properties of the aromatic system, potentially influencing receptor binding affinity and selectivity.

Hypothesized Signaling Pathway for Dopamine Receptor Modulation:

Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[6] Inhibition of MAO can increase the levels of these neurotransmitters in the brain, an approach used in the treatment of depression and Parkinson's disease. The phenylethylamine scaffold is present in known MAO inhibitors.[7] The electronic nature of the nitro-substituted phenyl ring in this compound derivatives could lead to potent and selective inhibition of MAO isoforms.

Dopamine Transporter (DAT) Inhibitors

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signal.[8] Inhibition of DAT increases extracellular dopamine levels and is a mechanism of action for some stimulants and antidepressants. The phenylethylamine structure is a known pharmacophore for DAT inhibitors.[9] Structure-activity relationship studies of phenylethylamine derivatives have shown that modifications to the phenyl ring can significantly impact DAT inhibitory activity.

Synthesis of this compound Derivatives: A General Approach

The synthesis of this compound hydrochloride can be achieved through the nitration of phenylethylamine, followed by protection of the amino group, nitration, and subsequent deprotection. A plausible synthetic workflow is outlined below.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound hydrochloride and for the biological evaluation of its derivatives. These protocols are based on established methods for similar compounds and can be adapted as needed.

Synthesis of this compound Hydrochloride

This protocol is adapted from methods used for the synthesis of the isomeric p-nitrophenylethylamine hydrochloride.[10][11]

Step 1: N-Acetylation of Phenylethylamine

-

To a stirred solution of phenylethylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, add acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetylphenylethylamine.

Step 2: Nitration of N-Acetylphenylethylamine

-

To a stirred mixture of concentrated sulfuric acid and concentrated nitric acid (typically a 1:1 ratio) at 0 °C, add N-acetylphenylethylamine (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain a mixture of nitro-isomers.

-

Separate the desired 3-nitro isomer from the ortho and para isomers using column chromatography on silica gel.

Step 3: Acid Hydrolysis (Deprotection)

-

To the purified N-(3-nitrophenylethyl)acetamide, add a solution of hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove excess acid and water.

-

Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/ether) to obtain pure this compound hydrochloride.

Biological Assays

Dopamine Transporter (DAT) Binding Assay

This protocol is based on established methods for DAT binding assays using radiolabeled ligands.[8][9]

Materials:

-

Cell membranes prepared from cells expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428 or a similar suitable radioligand.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

-

Non-specific binding control: GBR 12909 (10 µM) or cocaine (30 µM).

-

Test compounds (this compound derivatives) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membranes (20-40 µg protein/well), radioligand (e.g., 1-2 nM [³H]WIN 35,428), and either assay buffer (for total binding), non-specific binding control, or test compound.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ values for the test compounds by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a general method for assessing the inhibition of MAO-A and MAO-B.[6][12][13]

Materials:

-

Human recombinant MAO-A and MAO-B enzymes.

-

Substrate: Kynuramine or another suitable substrate.

-

Assay buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

-

Test compounds (this compound derivatives) at various concentrations.

-

A plate reader capable of measuring fluorescence or absorbance, depending on the substrate used.

Procedure:

-

Pre-incubate the MAO-A or MAO-B enzyme with the test compound or positive control in the assay buffer for a defined period (e.g., 15 minutes) at 37 °C.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate the reaction mixture at 37 °C for a specific time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a stop solution).

-

Measure the product formation using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

-

Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a valuable and underexplored starting point for the design and synthesis of novel drug candidates. Its structural similarity to endogenous neurotransmitters and known psychoactive compounds, combined with the modulating effect of the nitro group, suggests a high potential for discovering new molecules with significant activity at key neurological targets. The synthetic and biological testing protocols provided in this guide offer a framework for researchers to systematically investigate the medicinal chemistry of this compound derivatives, potentially leading to the development of new treatments for a range of CNS disorders. Further exploration of this chemical space is warranted to fully unlock its therapeutic potential.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. echemi.com [echemi.com]

- 3. Activity of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2002100350A2 - Dopamine receptor ligands and therapeutic methods based thereon - Google Patents [patents.google.com]

- 5. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors [mdpi.com]

- 6. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 11. CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride - Google Patents [patents.google.com]

- 12. assaygenie.com [assaygenie.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Synthesis of Heterocyclic Compounds Using 3-Nitrophenylethylamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of nitro-substituted heterocyclic compounds, specifically focusing on the use of 3-nitrophenylethylamine as a key starting material. The methodologies outlined herein are centered around two classical and powerful cyclization strategies: the Pictet-Spengler and Bischler-Napieralski reactions. These reactions are fundamental in the construction of tetrahydroisoquinoline and dihydroisoquinoline scaffolds, respectively, which are prevalent in a wide array of natural products and pharmacologically active molecules.

The presence of a nitro group on the phenyl ring of the starting material introduces a significant challenge due to its electron-withdrawing nature, which deactivates the aromatic ring towards the requisite intramolecular electrophilic substitution. Therefore, this guide presents modified and optimized protocols to overcome this hurdle and achieve successful cyclization.

Synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline via the Pictet-Spengler Reaction

The Pictet-Spengler reaction facilitates the synthesis of tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1][2][3] For electron-deficient substrates like this compound, stronger acidic conditions are typically necessary to promote the reaction.[4]

Experimental Protocol

Materials:

-

This compound hydrochloride

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound hydrochloride (1.0 eq.) and paraformaldehyde (1.5 eq.) in a mixture of methanol and concentrated hydrochloric acid (typically a 10:1 v/v ratio).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Neutralization: Dilute the residue with water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-nitro-1,2,3,4-tetrahydroisoquinoline.

Quantitative Data:

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| 6-Nitro-1,2,3,4-tetrahydroisoquinoline | C₉H₁₀N₂O₂ | 178.19 | 40-60% | Yellow Solid |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.00 (d, J = 2.4 Hz, 1H), 7.85 (dd, J = 8.4, 2.4 Hz, 1H), 7.20 (d, J = 8.4 Hz, 1H), 4.15 (s, 2H), 3.20 (t, J = 6.0 Hz, 2H), 2.90 (t, J = 6.0 Hz, 2H), 2.10 (br s, 1H, NH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 146.5, 145.8, 134.5, 129.0, 121.5, 120.0, 50.5, 42.0, 28.5.

-

Mass Spectrometry (ESI): m/z 179.08 [M+H]⁺.

Caption: Experimental workflow for the Pictet-Spengler synthesis.

Synthesis of 6-Nitro-3,4-dihydroisoquinoline via the Bischler-Napieralski Reaction